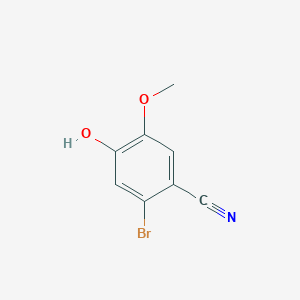

2-溴-4-羟基-5-甲氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

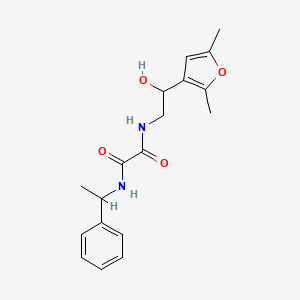

2-Bromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to several other compounds that have been studied for various applications, including as intermediates in organic synthesis and as targets for biotransformation under different environmental conditions . The presence of bromine and methoxy groups on the benzene ring can significantly influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of halogenated benzonitriles often involves a series of steps including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 5-bromo-2-isobutoxybenzonitrile, a structurally similar compound, was achieved through bromination, cyanidation, and alkylation, starting from salicylaldehyde . Another related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, was synthesized from 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation . These methods could potentially be adapted for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles can be studied using spectroscopic methods and quantum mechanical calculations. For instance, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was investigated using Density Functional Theory (DFT) calculations, which predicted geometrical parameters such as bond lengths, bond angles, and dihedral angles . These computational studies are essential for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Halogenated benzonitriles can undergo various chemical reactions, including nucleophilic substitution and reductive debromination. For example, 3,5-dibromo-4-hydroxybenzonitrile, a compound with two bromine atoms, was shown to undergo anaerobic biodegradation, leading to reductive debromination and further transformation to phenol . Similarly, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give substituted derivatives . These reactions highlight the potential reactivity of 2-Bromo-4-hydroxy-5-methoxybenzonitrile in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by the substituents on the aromatic ring. The presence of a bromine atom can increase the density and boiling point of the compound, while methoxy and hydroxy groups can affect its solubility and hydrogen bonding capacity. The spectroscopic properties, such as IR and Raman spectra, provide insights into the functional groups present in the molecule . Additionally, the presence of a nitrile group can confer unique chemical reactivity, such as susceptibility to hydrolysis or participation in condensation reactions .

科学研究应用

光谱和光学研究

- 光谱分析: 5-溴-2-甲氧基苯甲腈(与2-溴-4-羟基-5-甲氧基苯甲腈密切相关)已使用密度泛函理论 (DFT) 进行了分析。该分析包括预测几何参数和分析 FT-IR 和 FT-拉曼光谱,表明其在光谱研究和材料科学应用中的潜力 (Kumar & Raman, 2017)。

化学合成和应用

- 新型化合物的合成:一项研究说明了邻香草醛(2-羟基-3-甲氧基苯甲醛)转化为各种衍生物,证明了类似化合物在合成新化学实体中的作用 (Rahman & Scrowston, 1983)。

- 抗肿瘤活性:使用与2-溴-4-羟基-5-甲氧基苯甲腈相关的化合物合成了新型4-氨基喹唑啉衍生物,显示出潜在的抗肿瘤活性,表明其在药物化学中的应用 (Li, 2015)。

环境和生物研究

- 植物中的除草剂抗性:使用编码特定腈酶的基因,该基因将溴苯腈(与目标化合物相关的除草剂)转化为代谢物,证明了一种赋予植物除草剂抗性的方法 (Stalker, Mcbride & Malyj, 1988)。

- 溴苯腈的厌氧生物降解: 对溴苯腈(与目标化合物相关)在不同环境条件下的厌氧生物降解性进行了一项研究,重点介绍了其环境归宿和生物修复的潜力 (Knight, Berman & Häggblom, 2003)。

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAGVBJCSTZHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)